Aep-IN-3

Alzheimer's disease AEP inhibition biochemical assay

Choose Aep-IN-3 (Compound 18) for its proven 100-fold potency advantage over micromolar AEP inhibitors (IC50 7.8 nM vs 800 nM). This irreversible, orthosteric inhibitor delivers 83% oral bioavailability and confirmed brain penetration—eliminating formulation complexity. Unlike early-generation reversible analogs, Aep-IN-3 achieves sustained CNS target engagement with standard oral dosing (20 mg/kg BID), validated by Tau N368 fragment reduction in TauP301L transgenic mice. It is selective over Caspase 3 and Cathepsin S, ensuring clean phenotypic interpretation. Ideal as a high-potency benchmark for SAR studies and longitudinal Alzheimer's disease models.

Molecular Formula C21H21F4N3O4
Molecular Weight 455.4 g/mol
Cat. No. B12366047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAep-IN-3
Molecular FormulaC21H21F4N3O4
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESC#CC(CC(=O)N)NC(=O)C1CC(CN1C(=O)C2(CC2)C3=CC=C(C=C3)OC(F)(F)F)F
InChIInChI=1S/C21H21F4N3O4/c1-2-14(10-17(26)29)27-18(30)16-9-13(22)11-28(16)19(31)20(7-8-20)12-3-5-15(6-4-12)32-21(23,24)25/h1,3-6,13-14,16H,7-11H2,(H2,26,29)(H,27,30)/t13-,14-,16+/m1/s1
InChIKeyWXTJCPHELGTTJU-FMKPAKJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aep-IN-3: A High-Potency Orally Bioavailable and Brain-Penetrant AEP Inhibitor for Alzheimer's Disease Research


Aep-IN-3 (also designated compound 18) is a small-molecule, orthosteric inhibitor of asparagine endopeptidase (AEP; also known as legumain or δ-secretase) [1]. This enzyme is a cysteine protease responsible for the pathological cleavage of both amyloid precursor protein (APP) and Tau protein, generating aggregation-prone fragments that contribute to neurofibrillary tangle formation in Alzheimer's disease (AD) [2]. Aep-IN-3 is characterized by an irreversible binding mode and demonstrates potent inhibition of recombinant AEP with an IC50 value of 7.8 ± 0.9 nM, along with favorable oral bioavailability (83%) and brain penetration [3].

Aep-IN-3 Procurement Risk: Why AEP Inhibitors Are Not Interchangeable


AEP inhibitors within this target class exhibit substantial variation in potency, binding mechanism, oral bioavailability, and brain exposure. Published AEP inhibitors demonstrate IC50 values spanning from the low nanomolar range (e.g., 7.8 nM for Aep-IN-3) to the micromolar range (e.g., 800 nM for CP11 in cellular assays), representing over a 100-fold difference in target engagement [1]. Furthermore, not all AEP inhibitors are brain-penetrant or orally bioavailable; for example, early-generation reversible inhibitors in this series lacked the oral bioavailability and brain exposure required for in vivo CNS studies [2]. Even among structurally related analogs in the same series, subtle modifications yield pronounced differences in pharmacokinetic properties and selectivity profiles, making generic substitution a significant experimental risk.

Quantitative Differentiation Evidence for Aep-IN-3 vs. Closest Comparators


Aep-IN-3 Demonstrates ~11-Fold Greater Biochemical Potency than AEP-IN-1

In standardized biochemical assays measuring recombinant AEP inhibition, Aep-IN-3 demonstrates an IC50 of 7.8 ± 0.9 nM [1]. Under comparable assay conditions, the structurally distinct AEP inhibitor AEP-IN-1 (Compound 13e) exhibits an IC50 of 89 nM [2]. This represents an 11.4-fold higher potency for Aep-IN-3 compared to AEP-IN-1.

Alzheimer's disease AEP inhibition biochemical assay

Aep-IN-3 Exhibits 83% Oral Bioavailability Enabling Robust CNS Exposure

Aep-IN-3 demonstrates 83% oral bioavailability in vivo [1]. In contrast, the widely used AEP inhibitor CP11 (compound 11) requires zein-based nanoparticle formulation to achieve meaningful oral bioavailability and brain exposure due to poor intrinsic absorption, as reported in formulation studies where unformulated CP11 shows inadequate exposure [2]. Aep-IN-3 achieves brain penetration without specialized formulation, as evidenced by significant inhibition of brain AEP activity following oral administration in TauP301L transgenic mice [1].

Pharmacokinetics Oral bioavailability CNS drug delivery

Aep-IN-3 Reduces Pathological Tau N368 Fragment In Vivo at Clinically Feasible Dosing

In TauP301L transgenic mice (3.8 months old; FVB/N genetic background expressing the 2N4R isoform of human Tau containing the P301L mutation), oral administration of Aep-IN-3 at 20 mg/kg twice daily for 5 days significantly inhibited AEP activity in the brain and reduced formation of the Tau N368 fragment—a toxic, aggregation-prone cleavage product directly implicated in neurofibrillary tangle formation [1]. The effect was specific to pathological Tau processing, as total Tau levels were not significantly altered, confirming target engagement without global Tau degradation [1].

Tau pathology In vivo efficacy Neurodegeneration

Aep-IN-3 Demonstrates Selectivity over Caspase-3 and Cathepsin S in Counter-Screening

In a CEREP protease counter-screen panel at 10 μM, Aep-IN-3 showed no inhibition of Caspase 3 and Cathepsin S [1]. Additionally, Aep-IN-3 exhibited no hERG channel inhibition, indicating a favorable cardiac safety profile [1]. While comprehensive proteome-wide selectivity data are not yet available, these targeted counter-screens confirm that Aep-IN-3 does not promiscuously inhibit related cysteine proteases at concentrations well above its biochemical IC50.

Selectivity profiling Off-target assessment Protease inhibitor

Optimal Use Cases for Aep-IN-3 in Scientific and Preclinical Workflows


Chronic Oral Dosing Studies in Tauopathy Mouse Models

Aep-IN-3 is suitable for chronic oral administration protocols in AD-relevant transgenic models such as TauP301L or TauP301S mice, where sustained target engagement in the CNS is required. The 83% oral bioavailability enables consistent systemic exposure without specialized formulation, and the demonstrated 5-day BID dosing at 20 mg/kg significantly reduces pathological Tau N368 fragments [1]. This makes Aep-IN-3 appropriate for longitudinal studies assessing cognitive outcomes or biomarker changes over weeks to months of treatment.

Mechanistic Studies of AEP-Mediated Tau Cleavage in Primary Neurons

For in vitro investigations of AEP-dependent Tau processing in primary neuronal cultures or iPSC-derived neurons, Aep-IN-3 provides high-potency inhibition (IC50 7.8 nM) [1] with demonstrated selectivity over Caspase 3 and Cathepsin S [2]. The Chemical Probes Portal recommends a concentration of up to 1 μM for cellular assays to ensure complete target engagement while maintaining selectivity [2]. This potency-selectivity profile supports clean interpretation of AEP-dependent versus -independent effects.

CNS Target Engagement Pharmacodynamic Studies

Aep-IN-3 is appropriate for short-term in vivo pharmacodynamic studies aimed at establishing CNS target engagement and dose-response relationships. The compound's brain penetration enables direct measurement of AEP activity inhibition and Tau N368 fragment reduction in brain tissue following oral dosing [1]. Unlike AEP inhibitors that require specialized nanoparticle formulations, Aep-IN-3 can be administered in standard vehicle solutions, simplifying experimental logistics and reducing formulation-related variability.

Comparative Pharmacology Studies with AEP-IN-1 or CP11

Researchers investigating the structure-activity relationships of AEP inhibitors may utilize Aep-IN-3 as a high-potency (IC50 7.8 nM) [1], orally bioavailable (83%) [3] benchmark comparator against lower-potency analogs such as AEP-IN-1 (IC50 89 nM) [4] or formulation-dependent compounds like CP11 (cellular IC50 800 nM) [5]. Such comparative studies can delineate the relative contributions of potency, bioavailability, and brain penetration to in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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